2-Chloro-2-methylhexane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

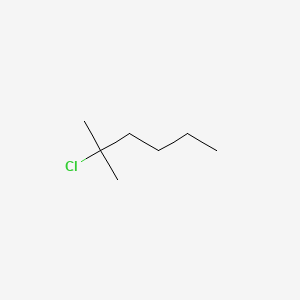

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-2-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-4-5-6-7(2,3)8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOBQLJBYKKAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196006 | |

| Record name | 2-Chloro-2-methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4398-65-6 | |

| Record name | 2-Chloro-2-methylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004398656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2-chloro-2-methylhexane (C₇H₁₅Cl), a tertiary alkyl halide. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and reaction mechanisms.

Core Physical and Chemical Properties

This compound is a colorless liquid utilized as a reagent and solvent in various organic syntheses.[1] As a tertiary alkyl halide, its chemistry is dominated by Sₙ1 and E2 reaction pathways. It is generally insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 4398-65-6 | [3][4] |

| Molecular Formula | C₇H₁₅Cl | [1][4][5] |

| Molecular Weight | 134.65 g/mol | [3][6] |

| Appearance | Colorless liquid | [1] |

| Density | 0.86 g/cm³ | [1][7] |

| Boiling Point | 140 °C at 760 mmHg | [1][8] |

| Melting Point | -69.5 °C (estimate) | [1][7] |

| Flash Point | 33.5 °C | [1] |

| Refractive Index | 1.419 - 1.420 | [1][7] |

| Vapor Pressure | 7.8 ± 0.2 mmHg at 25°C (Predicted) | [1] |

| Water Solubility | Insoluble | [2] |

| Octanol/Water Partition Coefficient (logP) | 3.194 | [1] |

Reactivity and Chemical Behavior

As a tertiary alkyl halide, this compound cannot undergo Sₙ2 reactions due to steric hindrance. Its primary reaction pathways are Sₙ1 substitution and E2 elimination.

-

Sₙ1 Reaction: In the presence of a weak nucleophile and a polar protic solvent, it readily forms a stable tertiary carbocation (2-methylhexan-2-yl cation), which then reacts with the nucleophile.

-

E2 Reaction: When treated with a strong, sterically hindered base, it undergoes elimination to form alkenes, primarily 2-methylhex-2-ene (Zaitsev's product) and 2-methylhex-1-ene (Hofmann product).

The compound is noted for its high reactivity in organic synthesis and is incompatible with strong oxidizing agents.[1][2] It should be stored at ambient temperatures, away from heat and ignition sources.[5][9]

Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Data Availability / Key Features | Source(s) |

| Mass Spectrometry (EI) | Spectrum available from NIST. | [4] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available, showing characteristic C-H and C-Cl stretches. | [3][4][10][11] |

| Raman Spectroscopy | Spectrum available. | [3][10] |

| ¹H NMR | Predicted spectra and experimental data are available. | [1][10] |

| ¹³C NMR | Predicted spectra are available. | [1] |

The NIST Chemistry WebBook is a primary resource for gas-phase IR and mass spectrometry data for this compound.[4][12]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, its synthesis is analogous to that of other tertiary alkyl chlorides, such as 2-chloro-2-methylbutane (B165293), via an Sₙ1 reaction from the corresponding tertiary alcohol.

Protocol: Synthesis of this compound via Sₙ1 Reaction

This protocol is adapted from established procedures for the synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol (B152257) and concentrated HCl.[13][14][15]

Objective: To synthesize this compound from 2-methyl-2-hexanol (B1585243).

Reaction: (CH₃)₂C(OH)CH₂CH₂CH₂CH₃ + HCl → (CH₃)₂C(Cl)CH₂CH₂CH₂CH₃ + H₂O

Materials:

-

2-methyl-2-hexanol

-

Concentrated Hydrochloric Acid (12 M)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂)

-

Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

-

Reaction: In a separatory funnel, combine 2-methyl-2-hexanol and an excess of cold, concentrated HCl. Swirl the mixture gently for 1-2 minutes without the stopper.

-

Stopper the funnel, and shake for 5-10 minutes, venting frequently to release pressure.

-

Allow the layers to separate. The top layer is the organic product.

-

Work-up: Drain and discard the lower aqueous layer.

-

Wash 1 (Bicarbonate): Add saturated NaHCO₃ solution to the organic layer to neutralize excess acid. Swirl gently at first, then stopper and shake, venting often. Drain the aqueous layer.

-

Wash 2 (Water/Brine): Wash the organic layer with water, followed by a wash with saturated NaCl solution to aid in the removal of dissolved water.[13][14]

-

Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl until the liquid is clear.

-

Purification: Decant or filter the dried liquid into a round-bottom flask and purify via simple distillation. Collect the fraction boiling near 140 °C.

The following diagrams illustrate the logical workflow of the synthesis and the underlying reaction mechanism.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Chloro-2-methylbutane, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | C7H15Cl | CID 138224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound (CAS 4398-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound CAS#: 4398-65-6 [m.chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. personal.tcu.edu [personal.tcu.edu]

- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 15. studylib.net [studylib.net]

Technical Guide: 2-Chloro-2-methylhexane (CAS 4398-65-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available chemical structure and data for the compound 2-Chloro-2-methylhexane, identified by the CAS number 4398-65-6. This document is intended to serve as a reference for researchers and professionals in the fields of chemistry and material science. It is important to note that based on available data, this compound is primarily used as a chemical intermediate and is not associated with drug development or biological signaling pathways.

Chemical Structure and Identity

The chemical structure of this compound is that of a tertiary alkyl halide. The molecule consists of a hexane (B92381) backbone with a chlorine atom and a methyl group both attached to the second carbon atom.

Molecular Formula: C₇H₁₅Cl[1][2][3]

Molecular Weight: 134.65 g/mol [1][2][4]

IUPAC Name: this compound[3]

Synonyms: Hexane, 2-chloro-2-methyl-[3][4]

Chemical Structure:

Physicochemical Data

A compilation of the physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior in chemical reactions and for its proper handling and storage.

| Property | Value | Source |

| Density | 0.86 g/cm³ | [5] |

| Boiling Point | 140 °C at 760 mmHg | [5] |

| Flash Point | 33.5 °C | [5] |

| Refractive Index | 1.419 | [5] |

| LogP (Octanol/Water Partition Coefficient) | 3.194 | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following spectral information is available for this compound:

-

Infrared (IR) Spectrum: Data available[3]

-

Mass Spectrum (Electron Ionization): Data available[3]

-

Gas Chromatography: Data available[3]

Applications and Uses

This compound is primarily utilized as an intermediate in the synthesis of other chemical compounds.[1][6] One specific application mentioned is in the production of (1,1-Dimethyl-pentyl)-benzene.[1][6] It is also used as a pharmaceutical intermediate, though specific drug products derived from it are not detailed in the available literature.[1][6]

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any information on the biological activity or associated signaling pathways for this compound. The available data points to its role as a chemical building block rather than a biologically active molecule. Therefore, no information can be provided on its mechanism of action, therapeutic potential, or its effects on biological systems, which are key areas of interest for drug development professionals.

Experimental Protocols

Due to the absence of published research on the biological effects of this compound, there are no experimental protocols related to its biological evaluation to report.

Conclusion

This compound (CAS 4398-65-6) is a well-characterized alkyl halide with established physicochemical properties. Its primary utility lies in the field of chemical synthesis as an intermediate. For researchers and professionals in drug development, it is critical to recognize that there is currently no evidence to suggest that this compound possesses any direct biological activity or that it is involved in any signaling pathways. Future research could potentially explore novel applications, but based on current knowledge, its relevance is confined to chemical synthesis.

Visualizations

As there is no information on signaling pathways or complex experimental workflows for this compound, no diagrams can be generated.

References

An In-depth Technical Guide to 2-Chloro-2-methylhexane: Nomenclature, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-methylhexane is a tertiary alkyl halide of significant interest in organic synthesis, serving as a versatile intermediate in the production of a variety of fine chemicals and pharmaceutical compounds. Its reactivity, characterized by a propensity for nucleophilic substitution and elimination reactions, makes it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and key reaction pathways, offering a technical resource for professionals in research and development.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1] This name is derived from the parent alkane chain, hexane, with a chlorine atom and a methyl group both substituted at the second carbon atom.

The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₁₅Cl |

| Molecular Weight | 134.65 g/mol [1] |

| CAS Number | 4398-65-6 |

| Appearance | Colorless liquid |

| Density | 0.86 g/cm³ |

| Boiling Point | 140 °C at 760 mmHg |

| Flash Point | 33.5 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Experimental Protocols

Synthesis of this compound from 2-Methyl-2-hexanol (B1585243)

A common and efficient method for the preparation of this compound is through the nucleophilic substitution reaction of the corresponding tertiary alcohol, 2-methyl-2-hexanol, with concentrated hydrochloric acid.[3] This reaction proceeds via an Sₙ1 mechanism, which is characteristic of tertiary alcohols.[4][5][6]

Materials:

-

2-methyl-2-hexanol (density: 0.812 g/mL, molar weight: 116.20 g/mol )[3]

-

Concentrated hydrochloric acid (12 M)[3]

-

Separatory funnel

-

Sodium bicarbonate solution (5%, aqueous)

-

Anhydrous sodium sulfate (B86663)

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, combine 4.25 mL of 2-methyl-2-hexanol with 14.8 mL of 12 M hydrochloric acid in a separatory funnel.[3]

-

Gently swirl the mixture for a few minutes, then stopper the funnel and shake, periodically venting to release any pressure buildup. Continue shaking for approximately 10-15 minutes to ensure complete reaction.

-

Allow the layers to separate. The upper organic layer contains the this compound product.

-

Carefully drain and discard the lower aqueous layer.

-

Wash the organic layer with two portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently as carbon dioxide gas will be evolved.

-

Wash the organic layer with a portion of water, followed by a portion of saturated sodium chloride solution to facilitate layer separation.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Decant or filter the dried liquid into a distillation flask.

-

Purify the this compound by simple distillation, collecting the fraction that boils at approximately 140 °C.

Key Reaction Pathways

As a tertiary alkyl halide, this compound readily undergoes both nucleophilic substitution (Sₙ1) and elimination (E1) reactions. The specific pathway is often influenced by the nature of the nucleophile/base and the reaction conditions.

Sₙ1 Nucleophilic Substitution

In the presence of a weak nucleophile, such as water or an alcohol, this compound will undergo an Sₙ1 reaction. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a stable tertiary carbocation. This is followed by a rapid attack of the nucleophile on the carbocation.

Caption: Sₙ1 reaction pathway of this compound with water.

E1 Elimination

When treated with a weak base, particularly at elevated temperatures, this compound can undergo an E1 elimination reaction. Similar to the Sₙ1 pathway, the initial step is the formation of the tertiary carbocation. A base then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene. Due to the presence of two different types of adjacent protons, a mixture of alkene products is possible.

Caption: E1 elimination workflow for this compound.

Conclusion

This compound is a valuable tertiary alkyl halide with well-defined properties and reactivity. Its utility in organic synthesis stems from its ability to readily form a stable tertiary carbocation, which can then be trapped by a variety of nucleophiles or undergo elimination to form alkenes. A thorough understanding of its nomenclature, physical characteristics, and reaction mechanisms is crucial for its effective application in the development of new chemical entities and pharmaceutical agents.

References

- 1. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 2. This compound [webbook.nist.gov]

- 3. Solved 16. The following reaction was performed: OH НСІ + + | Chegg.com [chegg.com]

- 4. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]

- 5. thefactfactor.com [thefactfactor.com]

- 6. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

Navigating the Landscape of Tertiary Alkyl Halides: A Technical Guide to Reactivity and Stability

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide offering an in-depth analysis of the reactivity and stability of tertiary alkyl halides has been released today. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing critical insights into the behavior of this important class of organic compounds. The guide presents a thorough examination of the factors governing their chemical transformations, supported by quantitative data, detailed experimental protocols, and novel visualizations of reaction mechanisms.

Tertiary alkyl halides are key intermediates in a multitude of organic reactions and are integral components in the synthesis of numerous pharmaceutical agents. Their unique structural characteristics, featuring a halogen atom attached to a tertiary carbon, give rise to distinct reactivity patterns that are dominated by unimolecular substitution (S(_N)1) and elimination (E1) pathways. Understanding the delicate balance between these competing reactions is paramount for controlling product formation and optimizing synthetic strategies.

At the Core of Reactivity: The Stable Tertiary Carbocation

The heightened reactivity of tertiary alkyl halides in S(_N)1 and E1 reactions is fundamentally linked to the stability of the tertiary carbocation intermediate formed upon dissociation of the carbon-halogen bond.[1] This stability arises from a combination of electronic effects:

-

Inductive Effect: The three alkyl groups attached to the carbocation center are electron-donating, which helps to disperse the positive charge and stabilize the electron-deficient carbon.

-

Hyperconjugation: The overlap of the filled σ-orbitals of the adjacent C-H bonds with the empty p-orbital of the carbocation allows for delocalization of electron density, further stabilizing the positive charge.

This inherent stability of the tertiary carbocation lowers the activation energy for its formation, making the S(_N)1 and E1 pathways more favorable for tertiary alkyl halides compared to their primary and secondary counterparts.[1]

Quantitative Insights into Reactivity and Stability

The following tables summarize key quantitative data related to the solvolysis rates and thermodynamic stability of tertiary alkyl halides, providing a clear comparison of their behavior under various conditions.

Table 1: Relative Rates of Solvolysis of Alkyl Bromides in Water at 50°C

| Alkyl Bromide | Class | Relative Rate |

| Methyl bromide | Methyl | 1.0 |

| Ethyl bromide | Primary | 1.0 |

| Isopropyl bromide | Secondary | 11.6 |

| tert-Butyl bromide | Tertiary | 1,200,000 |

Source: Data adapted from various organic chemistry resources.

Table 2: Relative Rates of Solvolysis of tert-Butyl Chloride in Various Solvents at 25°C

| Solvent (v/v) | Dielectric Constant | Relative Rate |

| 100% Ethanol | 24.3 | 1 |

| 80% Ethanol / 20% Water | - | 4 |

| 60% Ethanol / 40% Water | - | 40 |

| 40% Ethanol / 60% Water | - | 3000 |

| 20% Ethanol / 80% Water | - | 30,000 |

| 100% Water | 78.5 | 150,000 |

Source: Data compiled from established literature sources on physical organic chemistry.

Table 3: Calculated Heterolytic Bond Dissociation Enthalpies (ΔHheteroBDE) of Alkyl Iodides in the Gas Phase

| Alkyl Iodide | Degree | ΔHheteroBDE (kcal mol−1) |

| H3C–I | Methyl | 210.7 |

| MeH2C–I | Primary (1°) | 170.1 |

| Me2HC–I | Secondary (2°) | 152.5 |

| Me3C–I | Tertiary (3°) | 137.2 |

Source: Computed at ZORA-(U)M06-2X/QZ4P.[2]

The S(_N)1 and E1 Competition: A Mechanistic Overview

Tertiary alkyl halides primarily undergo S(_N)1 and E1 reactions, which proceed through a common carbocation intermediate. The partitioning of this intermediate between the substitution and elimination pathways is influenced by several factors, including the nature of the solvent, the temperature, and the basicity of the nucleophile.

Figure 1: Competing SN1 and E1 pathways for a tertiary alkyl halide.

Generally, polar protic solvents favor both S(_N)1 and E1 reactions by stabilizing the carbocation intermediate. Higher temperatures tend to favor the E1 pathway due to the increased entropy of the elimination reaction.[3] Weakly basic nucleophiles favor a mixture of S(_N)1 and E1 products, while strong, sterically hindered bases will favor the E2 pathway, which is generally not significant for tertiary halides due to steric hindrance.

Experimental Protocols

Protocol 1: Kinetics of the S(_N)1 Solvolysis of tert-Butyl Chloride

Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride in an aqueous acetone (B3395972) solution.

Materials:

-

0.050 M solution of freshly distilled tert-butyl chloride in pure acetone.

-

Acetone/water (1:9) solution (250 mL).

-

5.00 × 10−3 M NaOH solution.

-

Bromothymol blue indicator.

-

Burette (25 mL), volumetric pipette (1.00 mL), Erlenmeyer flasks (100 mL), stopwatch.

Procedure:

-

Prepare 250 mL of a 1:9 acetone/water solution.

-

Place 25 mL of the acetone/water solution into a 100 mL Erlenmeyer flask and record the temperature.

-

Fill a 25 mL burette with the 5.00 × 10−3 M NaOH solution. Add 1.00 mL of the NaOH solution to the Erlenmeyer flask.

-

Add two drops of Bromothymol blue indicator to the flask. The solution should turn blue, indicating a basic solution.[4]

-

Using a volumetric pipette, quickly add 1.00 mL of the 0.050 M tert-butyl chloride solution to the blue solution in the Erlenmeyer flask, swirl to mix, and immediately start the stopwatch.[4]

-

The hydrolysis of tert-butyl chloride will produce HCl, which will neutralize the added NaOH. Record the time it takes for the solution to change from blue to yellow. This marks the point where a known amount of tert-butyl chloride has reacted.[4]

-

Immediately upon the color change, add another 1.00 mL of the NaOH solution from the burette. The solution will turn blue again.

-

Record the time at which the solution turns yellow for the second time.

-

Repeat steps 7 and 8 for several more aliquots of NaOH to obtain a series of time points for the reaction progress.

-

The concentration of tert-butyl chloride at each time point can be calculated from the amount of NaOH consumed. A plot of ln[(tert-butyl chloride)] versus time will yield a straight line with a slope equal to -k, where k is the first-order rate constant.

Figure 2: Workflow for the kinetic study of tert-butyl chloride solvolysis.

Protocol 2: E1 Dehydration of tert-Butyl Alcohol

Objective: To synthesize 2-methylpropene via the E1 dehydration of tert-butyl alcohol.

Materials:

-

tert-Butyl alcohol.

-

Concentrated sulfuric acid (H(_2)SO(_4)) or phosphoric acid (H(_3)PO(_4)).

-

Distillation apparatus.

-

Ice bath.

-

Gas collection apparatus (e.g., gas syringe or collection over water).

Procedure:

-

Set up a distillation apparatus.

-

In the distillation flask, cautiously add a catalytic amount of concentrated sulfuric acid or phosphoric acid to tert-butyl alcohol.

-

Gently heat the mixture. The dehydration reaction will produce 2-methylpropene, which is a gas at room temperature.[3]

-

The gaseous product will distill from the reaction mixture.

-

Collect the 2-methylpropene gas using a gas syringe or by displacement of water in an inverted graduated cylinder filled with water in a trough.

-

The identity of the product can be confirmed by gas chromatography or by its characteristic reaction with bromine water (decolorization).

Figure 3: Mechanism of acid-catalyzed E1 dehydration of tert-butyl alcohol.

Role in Drug Development and Medicinal Chemistry

While often perceived as reactive intermediates, tertiary alkyl halides can be surprisingly stable under physiological conditions, particularly tertiary chlorides and bromides.[5][6] This stability allows for their incorporation into drug molecules to modulate pharmacokinetic and pharmacodynamic properties. Halogenation can increase lipophilicity, which may enhance membrane permeability and oral absorption of a drug.[5] Furthermore, the steric bulk of the tertiary alkyl halide motif can influence the binding of a drug to its target receptor.

Several approved drugs and bioactive natural products contain a tertiary alkyl halide moiety, underscoring their importance in medicinal chemistry. Their synthesis often involves stereoselective methods to control the three-dimensional arrangement of the molecule, which is crucial for biological activity. The development of novel synthetic routes to access chiral tertiary alkyl halides is an active area of research.[7]

Conclusion

Tertiary alkyl halides exhibit a rich and complex reactivity profile that is central to modern organic synthesis and drug discovery. Their propensity to undergo S(_N)1 and E1 reactions, driven by the formation of a stable carbocation intermediate, provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of the factors that govern the competition between these pathways, supported by robust quantitative data and detailed experimental protocols, is indispensable for harnessing the full synthetic potential of this versatile class of compounds. This guide serves as a critical resource for scientists and researchers, enabling them to navigate the intricacies of tertiary alkyl halide chemistry and accelerate innovation in their respective fields.

References

- 1. fiveable.me [fiveable.me]

- 2. Stability of alkyl carbocations - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04034D [pubs.rsc.org]

- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Unified and Desymmetric Approach to Chiral Tertiary Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-2-methylhexane spectroscopic data analysis (NMR, IR, MS)

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-2-methylhexane (C7H15Cl), a halogenated alkane. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

This compound is a tertiary haloalkane with the following structure:

Chemical Formula: C7H15Cl[1][2][3][4] Molecular Weight: 134.65 g/mol [1][4] IUPAC Name: this compound[1]

The structure consists of a hexane (B92381) chain with a chlorine atom and a methyl group both attached to the second carbon atom. This substitution pattern is key to interpreting its spectroscopic signatures.

Spectroscopic Data & Interpretation

This section details the analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, we expect to see distinct signals corresponding to the non-equivalent protons and carbons in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. In this compound, there are five distinct proton environments.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -CH₃ (C1) | ~0.9 | Triplet (t) | 3H |

| -CH₂- (C5) | ~1.3 | Multiplet (m) | 2H |

| -CH₂- (C4) | ~1.5 | Multiplet (m) | 2H |

| -CH₂- (C3) | ~1.8 | Multiplet (m) | 2H |

| -C(Cl)CH₃ (C2-Me) | ~1.6 | Singlet (s) | 6H |

-

Interpretation:

-

The six protons of the two methyl groups attached to the quaternary carbon (C2) are equivalent and appear as a single, sharp singlet around 1.6 ppm because they have no adjacent protons to couple with.

-

The terminal methyl group (C1) protons appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene (B1212753) (-CH₂-) group.

-

The three methylene groups (C3, C4, C5) will produce complex overlapping signals (multiplets) in the typical alkane region of the spectrum, approximately between 1.3 and 1.8 ppm.

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C1 | ~14 |

| C6 | ~23 |

| C5 | ~26 |

| C2-Me | ~32 |

| C4 | ~45 |

| C2 | ~70 |

-

Interpretation:

-

The spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.

-

The most downfield signal, around 70 ppm, is attributed to the quaternary carbon (C2) bonded to the electronegative chlorine atom.

-

The other signals appear in the aliphatic region, with the terminal methyl carbon (C1) being the most upfield.

-

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 2960 - 2850 | Strong | C-H (alkane) stretch |

| 1465 | Medium | C-H (alkane) bend |

| 1380 | Medium | C-H (alkane) bend (gem-dimethyl) |

| 785 - 540 | Strong | C-Cl stretch |

Data sourced from publicly available spectra. The C-Cl stretch is a key diagnostic peak.[5]

-

Interpretation:

-

The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkane backbone.

-

The presence of a strong band in the 540-785 cm⁻¹ range is indicative of the C-Cl stretching vibration, confirming the presence of the chloro group.[5]

-

Bands around 1465 cm⁻¹ and 1380 cm⁻¹ correspond to C-H bending vibrations. The band near 1380 cm⁻¹ may show splitting characteristic of a gem-dimethyl group.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

Table 4: Key Mass Spectrometry Data for this compound

| m/z (mass/charge) | Relative Intensity | Ion Fragment | Notes |

| 136 / 138 | Low | [C₇H₁₅Cl]⁺˙ | Molecular ion peaks (M⁺˙, M+2⁺˙). The ~3:1 ratio confirms one Cl atom. |

| 99 | High | [C₇H₁₅]⁺ | Loss of Cl radical (·Cl). |

| 57 | Base Peak (100%) | [C₄H₉]⁺ (tert-butyl cation) | α-cleavage, formation of a stable tertiary carbocation. |

| 43 | High | [C₃H₇]⁺ (propyl cation) | Further fragmentation. |

-

Interpretation:

-

Molecular Ion (M⁺˙): The presence of two molecular ion peaks at m/z 136 and 138 in an approximate 3:1 ratio is a definitive indicator of a molecule containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[6][7][8]

-

Fragmentation: The most stable fragment is often the one that forms the most stable carbocation. For this compound, the cleavage of the C-C bond adjacent to the chlorine-bearing carbon (α-cleavage) results in the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is typically the base peak. The loss of the chlorine radical to form the [C₇H₁₅]⁺ cation at m/z 99 is also a significant fragmentation pathway.

-

Visualized Data Relationships and Pathways

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the fragmentation pathway in mass spectrometry.

Caption: Workflow combining MS, IR, and NMR to confirm the molecular structure.

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[9][10] Chloroform-d is a common choice for nonpolar organic compounds.[10]

-

Filtration and Transfer: Filter the solution through a pipette with a small glass wool plug to remove any particulate matter, which can degrade spectral quality.[11] Transfer the filtered solution into a 5 mm NMR tube to a depth of about 4-6 cm.[9]

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[9]

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[10] The magnetic field is then shimmed to optimize its homogeneity. The probe is tuned to the appropriate nucleus (¹H or ¹³C), and the data is acquired using a standard pulse sequence.[10]

-

Sample Preparation (Neat Liquid): As this compound is a liquid, the simplest method is to prepare a neat sample.[12] Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[13] Press the plates together to form a thin capillary film.

-

Background Spectrum: First, run a background scan with no sample in the beam path. This records the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, and is automatically subtracted from the sample spectrum.[14]

-

Sample Spectrum: Place the prepared salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum. The instrument measures the transmittance of IR radiation through the sample as a function of wavenumber.[14]

-

Cleaning: After analysis, the salt plates must be thoroughly cleaned with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and stored in a desiccator to prevent damage from moisture.

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.

-

Ionization: In the ionization chamber, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺˙).[15]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.[15]

-

Analysis and Detection: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[15] A detector then records the abundance of each ion, generating the mass spectrum.[16]

References

- 1. This compound | C7H15Cl | CID 138224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. IR spectrum: Haloalkanes [quimicaorganica.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. Page loading... [wap.guidechem.com]

- 13. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]

- 14. mmrc.caltech.edu [mmrc.caltech.edu]

- 15. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-2-methylhexane. The interpretation of the spectrum, including chemical shifts, multiplicities, and integration, is presented alongside a standard experimental protocol for acquiring such data. This document is intended to serve as a comprehensive resource for professionals in the fields of chemical research and drug development.

Structure and Proton Environments

This compound possesses a tertiary alkyl halide structure. The molecule has the condensed structural formula C(CH₃)₂Cl(CH₂)₃CH₃. Due to the free rotation around the carbon-carbon single bonds, the protons in the molecule can be categorized into five distinct chemical environments. Understanding these environments is key to interpreting the ¹H NMR spectrum.

The chemical structure and the different proton environments are illustrated in the diagram below.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard, displays five distinct signals corresponding to the five proton environments.

Predicted Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, integration, and assignments for the protons in this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity and spin-spin coupling.

| Signal | Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| a | -C(CH₃)₂Cl | ~1.5 - 1.6 | Singlet (s) | 6H |

| b | -CH₂- adjacent to C(Cl) | ~1.7 - 1.8 | Triplet (t) | 2H |

| c | -CH₂-CH₂-CH₃ | ~1.2 - 1.4 | Multiplet (m) | 2H |

| d | -CH₂-CH₃ | ~1.2 - 1.4 | Multiplet (m) | 2H |

| e | -CH₃ | ~0.9 | Triplet (t) | 3H |

Interpretation of Signals

-

Signal (a) ~1.5-1.6 ppm (Singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups attached to the carbon bearing the chlorine atom. The electronegative chlorine atom deshields these protons, causing them to appear at a relatively downfield chemical shift for methyl protons. Since there are no adjacent protons, the signal is a singlet.

-

Signal (b) ~1.7-1.8 ppm (Triplet, 2H): This signal is assigned to the two protons of the methylene (B1212753) group adjacent to the quaternary carbon. These protons are deshielded by the nearby chlorine atom, though to a lesser extent than the methyl protons directly attached to the same carbon. The signal is split into a triplet by the two adjacent protons of the next methylene group (c).

-

Signals (c) and (d) ~1.2-1.4 ppm (Multiplet, 4H): These signals arise from the two methylene groups in the middle of the hexane (B92381) chain. Their chemical shifts are in the typical range for aliphatic methylene protons. Due to similar electronic environments and complex spin-spin coupling with their neighbors, these signals often overlap to form a complex multiplet.

-

Signal (e) ~0.9 ppm (Triplet, 3H): This upfield signal is characteristic of a terminal methyl group in an alkane chain. It is the most shielded set of protons in the molecule. The signal is split into a triplet by the two adjacent protons of the neighboring methylene group (d).

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a liquid sample such as this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), to dissolve the sample. The deuterium (B1214612) nucleus is not observed in ¹H NMR, thus preventing a large solvent peak from obscuring the analyte signals.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid column height is sufficient for the instrument's detector (typically 4-5 cm).

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

Instrument Parameters and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: Set to 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

-

Logical Workflow for Spectral Interpretation

The process of interpreting a ¹H NMR spectrum follows a logical progression from the initial data to the final structural assignment.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to understand and interpret the ¹H NMR spectrum of this compound. The provided data, protocols, and logical workflows serve as a valuable resource for routine analysis and structural elucidation.

Mass Spectrometry Fragmentation of 2-Chloro-2-methylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-chloro-2-methylhexane. The document outlines the principal fragmentation pathways, presents quantitative data, and details a generalized experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound (C7H15Cl) is a tertiary monochlorinated alkane.[1][2] Understanding its fragmentation behavior under electron ionization is crucial for its identification and characterization in complex matrices, a common requirement in pharmaceutical development, environmental analysis, and synthetic chemistry. The mass spectrum of this compound is characterized by specific cleavage patterns influenced by the tertiary carbon center and the presence of a chlorine atom.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 41 | [C3H5]+ | 100 |

| 56 | [C4H8]+ | 85 |

| 57 | [C4H9]+ | 75 |

| 99 | [C7H15]+ | 60 |

| 101 | [C5H10Cl]+ | 15 |

| 134 | [C7H15Cl]+• (Molecular Ion) | 5 |

| 136 | [C7H15(37)Cl]+• (M+2) | 1.65 |

Fragmentation Pathways and Mechanisms

The fragmentation of this compound upon electron ionization is primarily dictated by the stability of the resulting carbocations. The tertiary carbocation formed by the loss of the chlorine atom is a key feature of the spectrum.

The initial step is the ionization of the molecule to form the molecular ion, [C7H15Cl]+•.

Alpha-Cleavage

The most significant fragmentation pathway is the cleavage of the C-Cl bond, leading to the formation of a stable tertiary carbocation at m/z 99. This is a common fragmentation for tertiary halides.

[C7H15Cl]+• → [C7H15]+ + Cl• (m/z 134) → (m/z 99)

Alkyl Group Loss

Subsequent fragmentation of the tertiary carbocation or the molecular ion can occur through the loss of alkyl radicals. For instance, the loss of a butyl radical from the molecular ion followed by the loss of HCl can lead to the formation of the base peak at m/z 41.

Isotope Peaks

Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), ions containing a chlorine atom will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the corresponding M peak. This is observable for the molecular ion ([M]+• at m/z 134 and [M+2]+• at m/z 136) and other chlorine-containing fragments.

The logical flow of the major fragmentation pathways is illustrated in the following diagram.

References

Thermodynamic properties of 2-Chloro-2-methylhexane

An In-depth Technical Guide on the Thermodynamic Properties of 2-Chloro-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. The document summarizes key quantitative thermodynamic data in structured tables, details relevant experimental protocols for the determination of these properties, and presents a visualization of the synthesis pathway.

Introduction

This compound (C7H15Cl) is a tertiary alkyl halide.[1][2][3] Understanding its thermodynamic properties is crucial for a variety of applications, including reaction kinetics, process design, and safety assessments in chemical manufacturing and pharmaceutical development. This guide compiles and presents available data on its fundamental thermodynamic parameters.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior in various physical and chemical processes.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15Cl | [1][2][3] |

| Molecular Weight | 134.647 g/mol | [1] |

| CAS Number | 4398-65-6 | [1][2][3] |

| Density | 0.86 g/cm³ | ChemicalBook |

| Boiling Point | 140 °C at 760 mmHg | [4] |

| Melting Point | -69.5 °C (estimate) | Guidechem |

| Flash Point | 33.5 °C | Guidechem |

| Refractive Index | 1.419 | Guidechem |

| Vapor Pressure | 7.8 ± 0.2 mmHg at 25°C (Predicted) | Guidechem |

Thermodynamic Properties

Table 2: Key Thermodynamic Parameters of this compound

| Parameter | Symbol | Notes | Source |

| Ideal Gas Heat Capacity | C_p,gas_ | Data as a function of temperature is available. | [5][6] |

| Standard Gibbs Free Energy of Formation | Δ_f_G° | [6] | |

| Enthalpy of Formation at Standard Conditions (gas) | Δ_f_H°gas | [6] | |

| Enthalpy of Fusion at Standard Conditions | Δ_fus_H° | [6] | |

| Enthalpy of Vaporization at Standard Conditions | Δ_vap_H° | Data as a function of temperature is available. | [5][6] |

| Critical Pressure | P_c_ | [6] | |

| Critical Temperature | T_c_ | [6] |

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key experiments relevant to haloalkanes.

Calorimetry for Enthalpy of Reaction

Calorimetry is used to measure the heat absorbed or released during a chemical reaction, which corresponds to the enthalpy change (ΔH) at constant pressure.[7][8][9][10][11]

Objective: To determine the enthalpy of a reaction involving an alkyl halide.

Apparatus:

-

A coffee-cup calorimeter (an insulated container)[11]

-

Thermometer or temperature probe[11]

-

Stirring rod

-

Balance

-

Glassware for measuring reactants

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter (C_cal_) must be determined by mixing known amounts of hot and cold water and measuring the final temperature.

-

Reactant Preparation: Measure precise volumes and concentrations of the reactants. For the synthesis of this compound, this would involve 2-methyl-2-hexanol (B1585243) and hydrochloric acid.

-

Reaction Initiation: Place one reactant in the calorimeter and allow it to reach thermal equilibrium. Record the initial temperature (T_initial_).

-

Mixing and Data Collection: Quickly add the second reactant to the calorimeter, seal it, and begin stirring. Record the temperature at regular intervals until a maximum or minimum temperature is reached and the temperature starts to return to the initial state.[10]

-

Data Analysis: Plot temperature versus time to extrapolate the final temperature (T_final_) at the time of mixing.

-

Calculation: The heat of the reaction (q_rxn_) is calculated using the formula: q_rxn_ = - (q_solution_ + q_calorimeter_) where:

-

q_solution_ = m_solution_ × c_solution_ × ΔT

-

q_calorimeter_ = C_cal_ × ΔT

-

ΔT = T_final_ - T_initial_ The enthalpy of reaction (ΔH) is then determined by dividing q_rxn_ by the number of moles of the limiting reactant.

-

Static Method for Vapor Pressure Measurement

The static method is a direct technique for determining the vapor pressure of a liquid over a range of temperatures.[12][13][14][15]

Objective: To measure the vapor pressure of this compound as a function of temperature.

Apparatus:

-

A thermostated sample cell connected to a pressure measuring system (e.g., a capacitance manometer).[16]

-

Vacuum pump

-

Temperature control system

Procedure:

-

Sample Preparation: The liquid sample must be thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.[12]

-

Equilibration: The degassed sample is placed in the thermostated cell, which is evacuated. The cell is then brought to the desired temperature and allowed to reach thermal and phase equilibrium.

-

Pressure Measurement: Once the system is in equilibrium, the pressure of the vapor in the headspace above the liquid is measured by the pressure transducer.[14]

-

Temperature Variation: The temperature of the cell is then changed to a new setpoint, and the system is allowed to re-equilibrate before another pressure measurement is taken. This is repeated for a range of temperatures.[15]

-

Data Analysis: The vapor pressure data is typically plotted as ln(P) versus 1/T. According to the Clausius-Clapeyron equation, this plot should be linear, and the slope can be used to determine the enthalpy of vaporization (ΔH_vap_).

Synthesis Workflow

Tertiary alkyl halides like this compound are commonly synthesized via an SN1 reaction from the corresponding tertiary alcohol.[17][18] The following diagram illustrates the workflow for the synthesis of this compound from 2-methyl-2-hexanol.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has summarized the available thermodynamic and physical properties of this compound. While some specific experimental values for thermodynamic parameters are not widely published, this document provides a foundational understanding through compiled data, detailed experimental protocols for their determination, and a clear visualization of its synthesis. This information is intended to support researchers and professionals in their work involving this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H15Cl | CID 138224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. This compound (CAS 4398-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. web.williams.edu [web.williams.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

- 11. youtube.com [youtube.com]

- 12. vscht.cz [vscht.cz]

- 13. phys.chem.elte.hu [phys.chem.elte.hu]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. consilab.de [consilab.de]

- 16. pubs.aip.org [pubs.aip.org]

- 17. youtube.com [youtube.com]

- 18. reddit.com [reddit.com]

Solubility of 2-Chloro-2-methylhexane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-2-methylhexane, a halogenated alkane relevant in various chemical and pharmaceutical applications. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on the fundamental principles governing its solubility, qualitative solubility profiles, and a detailed experimental protocol for quantitative determination.

Core Principles of Haloalkane Solubility

The solubility of haloalkanes like this compound is primarily governed by the "like dissolves like" principle. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[1][2] Haloalkanes are characterized by both nonpolar alkyl chains and a polar carbon-halogen bond. This dual nature influences their interaction with different types of solvents.

The primary intermolecular forces at play in this compound are London dispersion forces, due to its alkyl structure, and dipole-dipole interactions arising from the polar C-Cl bond. For dissolution to occur, the energy required to break the intermolecular forces within the solute (this compound) and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Haloalkanes tend to be soluble in organic solvents because the new intermolecular attractions between the haloalkane and solvent molecules have a similar strength to the forces being broken in the separate components.[1] In contrast, their solubility in water is very low because the strong hydrogen bonds between water molecules are much stronger than the dipole-dipole or dispersion forces that would be formed with the haloalkane.[1][3]

Solubility Profile of this compound

| Solvent Classification | Common Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Highly Soluble / Miscible | Similar intermolecular forces (primarily London dispersion forces) between the nonpolar solvent and the alkyl portion of this compound.[1] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dichloromethane | Soluble | A combination of London dispersion forces and dipole-dipole interactions between the solvent and this compound. |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Soluble | While these solvents are capable of hydrogen bonding, the alkyl groups in both the solvent and this compound allow for significant van der Waals interactions, leading to solubility. Structurally similar 2-chloro-2-methylbutane (B165293) is soluble in ethanol.[4] |

| Highly Polar Aprotic Solvent | Dimethylformamide (DMF) | Likely Soluble | DMF is miscible with the majority of organic liquids.[5] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a gravimetric method for determining the quantitative solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature in g/100 mL.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks (e.g., 10 mL, 25 mL)

-

Glass vials with screw caps

-

Calibrated pipettes

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Solvent Preparation: Fill a 10 mL volumetric flask with the chosen organic solvent and record the exact weight. This will be used to determine the density of the solvent at the experimental temperature if it is not known.

-

Saturated Solution Preparation:

-

Add approximately 5 mL of the organic solvent to a glass vial.

-

Add an excess of this compound to the vial. An excess is present when a separate, undissolved phase of this compound is visible after thorough mixing.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solvent is fully saturated. Gentle agitation should be maintained throughout this period.

-

-

Sample Extraction:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved solute to settle.

-

Carefully draw a known volume (e.g., 2 mL) of the clear, saturated supernatant into a syringe fitted with a solvent-resistant filter. It is crucial not to disturb the undissolved layer.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or beaker.

-

Dispense the filtered saturated solution from the syringe into the pre-weighed container.

-

Record the exact weight of the container with the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in a drying oven at a temperature below the boiling point of this compound can be used to expedite this process.

-

Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again.

-

-

Calculation:

-

Mass of dissolved this compound: (Weight of container + residue) - (Weight of empty container)

-

Mass of solvent: (Weight of container + solution) - (Weight of container + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) * 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required. Solubility ( g/100 mL): Solubility ( g/100 g) * Solvent Density (g/mL)

-

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: "Like Dissolves Like" principle for this compound solubility.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Chloro-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the material safety and hazard data for 2-Chloro-2-methylhexane (CAS No: 4398-65-6). The information is compiled and presented to meet the needs of laboratory, research, and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual workflows for safety procedures.

Section 1: Chemical and Physical Properties

This compound is a flammable and irritant liquid organochloride compound.[1] Its primary application is as a reagent or intermediate in organic synthesis, including for pharmaceuticals.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅Cl | [1][3][4] |

| Molecular Weight | 134.65 g/mol | [1][5][6] |

| CAS Number | 4398-65-6 | [1][3][4] |

| Appearance | Liquid | [7] |

| Boiling Point | 140 °C at 760 mmHg | [3] |

| Flash Point | 33.5 °C | [3] |

| Density | 0.86 g/cm³ | [3] |

| Refractive Index | 1.419 | [3] |

| LogP (Octanol/Water Partition Coeff.) | 3.194 | [3] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its flammability and its irritant effects on the skin, eyes, and respiratory system.[1][7]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem, Thermo Fisher Scientific SDS.[1][7]

Section 3: Experimental Protocols for Hazard Determination

The hazard classifications listed above are determined by standardized experimental protocols. Understanding these methods is crucial for interpreting the data and assessing risk in a laboratory or development setting.

Flash Point Determination (ASTM D93)

The flash point of 33.5 °C was likely determined using a method consistent with ASTM D93, the standard test method for flash point by Pensky-Martens Closed Cup Tester.[8][9][10]

-

Principle: A sample of the chemical is placed in a brass test cup and heated at a controlled rate while being stirred. An ignition source is periodically directed into the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite momentarily.[11]

-

Apparatus: A manual or automated Pensky-Martens closed-cup apparatus.[8]

-

Methodology (Procedure A for Distillate Fuels):

-

The sample is heated at a rate of 5 to 6 °C per minute.

-

The sample is stirred at 90 to 120 RPM.

-

Starting at a temperature approximately 23 °C below the expected flash point, an ignition source is applied at specific temperature intervals (e.g., every 1 °C).

-

The test concludes when a distinct flash is observed inside the cup. This temperature is recorded as the flash point, corrected for barometric pressure.[10]

-

Skin Irritation Testing (OECD Test Guideline 439)

The "Causes skin irritation" classification is determined by assessing the chemical's effect on skin. Modern methods prioritize in vitro testing to avoid the use of animals. The OECD TG 439 provides a validated in vitro method using a Reconstructed Human Epidermis (RhE) model.[7][12][13]

-

Principle: The test chemical is applied topically to a three-dimensional RhE model, which mimics the upper layers of human skin.[14] Skin irritation is identified by the chemical's ability to decrease cell viability below a defined threshold.[13]

-

Apparatus: Reconstructed human epidermis tissue models, multi-well plates, cell culture incubator.

-

Methodology:

-

The test chemical (30 µL for liquids) is applied to the surface of triplicate tissue models.[12]

-

The tissues are incubated with the chemical for a set period (e.g., 60 minutes).[12]

-

The chemical is removed by washing, and the tissues are transferred to fresh medium for a recovery period (e.g., 42 hours).[12]

-

Cell viability is assessed using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the yellow MTT reagent into a blue formazan (B1609692) product, which is then extracted and measured.[12]

-

Classification: If the mean tissue viability is reduced to 50% or less compared to negative controls, the chemical is classified as a skin irritant (GHS Category 2).[7][12]

-

Eye Irritation Testing (OECD Test Guideline 405 / 496)

The "Causes serious eye irritation" classification is based on assessing reversible or irreversible damage to the eye. While the historical standard was the in vivo rabbit eye test (OECD TG 405), modern approaches emphasize a weight-of-evidence and tiered testing strategy, starting with in vitro methods like OECD TG 496.[1][15][16]

-

Principle (In Vivo, TG 405): A single dose of the substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control.[17] Lesions of the cornea, iris, and conjunctiva are scored at specific intervals (e.g., 1, 24, 48, and 72 hours) to determine the extent and reversibility of damage.[15][17] The use of analgesics and anesthetics is required to minimize pain and distress.[1]

-

Principle (In Vitro, TG 496): This guideline uses Reconstructed human Cornea-like Epithelium (RhCE) models to assess eye irritation potential without animal testing. The methodology is similar to the skin irritation test, involving application of the chemical and subsequent measurement of cell viability to classify the irritation potential.[16]

Section 4: Safety and Handling Workflows

For practical application in a research and development environment, the information from the MSDS can be structured into logical workflows.

First Aid Response Protocol

This diagram outlines the immediate steps to be taken in the event of an exposure to this compound.

Caption: First aid workflow for this compound exposure.

Accidental Release (Spill) Response

This workflow details the procedure for safely managing a spill of this compound.

Caption: Workflow for responding to an accidental spill.

Section 5: Role in Drug Development and Biological Activity

While this compound is used as a chemical intermediate in the synthesis of more complex molecules, there is no evidence in the reviewed literature to suggest it has a direct role in biological signaling pathways or possesses therapeutic activity itself.[2]

Tertiary alkyl halides are motifs that can be found in bioactive molecules and approved drugs.[18][19] Their stability, which is greater than that of primary alkyl halides, allows them to be incorporated into drug candidates to modulate properties like lipophilicity, which can enhance membrane permeability and oral absorption.[18] However, the primary value of this compound for drug development professionals lies in its function as a versatile building block in synthetic chemistry, not as a bioactive agent.[2][20]

Section 6: Storage and Handling

Proper storage and handling are critical to ensure safety.

| Aspect | Recommendation |

| Handling | Wear personal protective equipment (gloves, eye protection).[7] Use only in a well-ventilated area or outdoors.[7] Keep away from heat, sparks, open flames, and hot surfaces.[7] Use non-sparking tools and take precautionary measures against static discharge.[7] |

| Storage | Store in a well-ventilated place.[7] Keep the container tightly closed.[7] Keep cool and store in a dry place.[2][7] |

| Incompatible Materials | Strong oxidizing agents.[16] |

Section 7: Conclusion

This compound is a flammable liquid that poses irritation hazards to the skin, eyes, and respiratory system. This guide provides the essential quantitative data, outlines the standardized experimental protocols used to determine its hazard profile, and presents clear, actionable workflows for safety and emergency response. For researchers and drug development professionals, its primary relevance is as a synthetic intermediate. Adherence to the handling, storage, and emergency procedures outlined in this guide and the full Safety Data Sheet is paramount for ensuring a safe laboratory environment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. store.astm.org [store.astm.org]

- 4. Page loading... [guidechem.com]

- 5. This compound | C7H15Cl | CID 138224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 9. precisionlubrication.com [precisionlubrication.com]

- 10. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 11. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 12. x-cellr8.com [x-cellr8.com]

- 13. oecd.org [oecd.org]

- 14. siesascs.edu.in [siesascs.edu.in]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 16. delltech.com [delltech.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijrpr.com [ijrpr.com]

Synthesis of 2-Chloro-2-methylhexane from 2-methyl-2-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-2-methylhexane from 2-methyl-2-hexanol (B1585243) via a nucleophilic substitution reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview and Mechanism

The conversion of 2-methyl-2-hexanol, a tertiary alcohol, to this compound is a classic example of a unimolecular nucleophilic substitution (SN1) reaction.[1] The reaction proceeds readily in the presence of a strong acid, such as concentrated hydrochloric acid (HCl).[2]

The reaction mechanism involves three key steps:

-

Protonation of the Alcohol: The hydroxyl (-OH) group of the 2-methyl-2-hexanol is a poor leaving group. In the presence of a strong acid like HCl, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+) from the acid. This protonation step forms a good leaving group, a water molecule (-OH2+).[1][2]

-

Formation of a Carbocation: The protonated alcohol then dissociates, with the water molecule departing, leading to the formation of a stable tertiary carbocation at the second carbon position. This step is the rate-determining step of the SN1 reaction.[2][3]

-

Nucleophilic Attack: The chloride ion (Cl-), a nucleophile, then attacks the electrophilic carbocation, forming the final product, this compound.[2]

A competing elimination reaction (E1) can also occur, leading to the formation of alkenes. However, in the presence of a high concentration of the nucleophilic halide, the substitution reaction is generally favored, especially at lower temperatures.[4]

Quantitative Data

The following table summarizes the key quantitative data for the reactant, product, and the reaction itself.

| Parameter | 2-methyl-2-hexanol (Reactant) | This compound (Product) | Reaction Data |

| Molecular Formula | C₇H₁₆O[5] | C₇H₁₅Cl[6][7] | Reaction Type: SN1 |

| Molecular Weight | 116.20 g/mol [5] | 134.65 g/mol [6] | Typical Reagent: Concentrated HCl |

| Boiling Point | 141-144 °C[2][5] | 140 °C[7][8] | Expected Yield: High (typically >80% for SN1 on tertiary alcohols) |

| Density | 0.812 g/mL at 25 °C[5] | 0.86 g/cm³[6][7] | Reaction Time: Typically several hours to overnight[9] |

| Solubility in Water | 9700 mg/L at 25 °C (Slightly soluble)[2] | Insoluble | Reaction Temperature: Room temperature |

| Refractive Index | n20/D 1.417 (lit.) | 1.419 - 1.420[6][7] | - |

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound from 2-methyl-2-hexanol. This protocol is adapted from established procedures for similar SN1 reactions.[9][10]

Materials:

-

2-methyl-2-hexanol

-

Concentrated hydrochloric acid (12 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-hexanol. Cool the flask in an ice bath.

-

Addition of HCl: Slowly add an excess of cold, concentrated hydrochloric acid to the cooled alcohol with continuous stirring. A typical molar ratio of HCl to alcohol is 3:1.[9]

-

Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for several hours or overnight to ensure the reaction goes to completion.[9] The formation of two layers will be observed as the non-polar alkyl halide product is insoluble in the aqueous acidic medium.

-

Workup - Extraction and Washing:

-

Transfer the reaction mixture to a separatory funnel.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas evolved.

-

Wash the organic layer with water to remove any remaining salts.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate. The drying agent should be added until it no longer clumps together.

-

Purification - Distillation:

Visualizations

Reaction Signaling Pathway

Caption: SN1 reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]